molecular formula C16H17N3O4S B2881498 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1325697-94-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2881498
CAS No.: 1325697-94-6
M. Wt: 347.39
InChI Key: JMZDEPACIYQXLE-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. The compound features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-like group known to contribute to molecular recognition and binding affinity in various biological targets . This structural motif is found in compounds investigated for modulating enzyme activity, such as kinase inhibition . The integration of a 2-oxo-1,2-dihydropyridine (pyridone) core further enhances its research value, as this pharmacophore is prevalent in molecules with diverse biological activities. Researchers can utilize this chemical reagent as a key intermediate or a starting point for developing novel therapeutic agents. Potential research applications include, but are not limited to, the exploration of kinase signaling pathways, the development of anti-infective agents given the known activity of related heterocyclic compounds , and the investigation of inhibitors for enzymes like phosphatidylinositol phosphate kinases or PAD4, based on the research interest in similar complex heterocyclic systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-18-9-2-4-14(16(18)21)15(20)17-12-5-7-13(8-6-12)19-10-3-11-24(19,22)23/h2,4-9H,3,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZDEPACIYQXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S
  • Molecular Weight: 304.36 g/mol
  • CAS Number: 1105230-52-1

The compound features a dihydropyridine ring system, which is known for its biological activity, particularly in the modulation of calcium channels and as a precursor for various pharmacologically active substances.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on current research:

  • Inhibition of Enzymatic Activity: The sulfonamide group within the compound mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate biosynthesis in bacteria. This leads to the suppression of bacterial growth and proliferation.
  • Antioxidant Activity: The presence of the dioxidoisothiazolidinyl moiety may contribute to antioxidant properties, which help in mitigating oxidative stress within cells .
  • Interaction with Biological Macromolecules: The compound has shown potential in binding to various proteins and enzymes, modulating their activity and influencing cellular pathways related to cancer and inflammation .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. For instance:

  • Efficacy Against Bacteria: The compound demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition: Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)15

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Narajan et al. (2016) assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Case Study 2: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects on MCF-7 cells. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Compounds for Comparison:

D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)

  • Core Structure : Shares a 1,2-dihydropyridine ring but substitutes the phenyl group with a pyrrole-carboxamide and a 4-fluorobenzyl moiety.
  • Key Differences : The absence of the sulfone-containing isothiazolidin group and the presence of a fluorine atom may reduce polarity compared to the main compound. Fluorine’s electron-withdrawing effect could enhance membrane permeability but reduce metabolic stability .

Compound I (N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide) Core Structure: Replaces the dihydropyridine with an imidazopyridine scaffold and incorporates a 4-oxothiazolidin ring. The hydroxyl group on the phenyl ring may improve solubility but increase susceptibility to glucuronidation .

929839-29-2 (7-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one) Core Structure: Features a thiadiazolo-triazinone heterocycle instead of dihydropyridine. Key Differences: The triazinone and thiadiazole rings introduce distinct electronic profiles, likely altering target selectivity compared to the main compound’s dihydropyridine-sulfone system .

Hypothetical Pharmacological and Physicochemical Properties

Property Main Compound D-11 Compound I
Core Heterocycle 1,2-Dihydropyridine with sulfone-modified phenyl 1,2-Dihydropyridine with pyrrole-fluorobenzyl Imidazopyridine with thiazolidinone
Polarity High (due to sulfone group) Moderate (fluorine and methyl groups) Moderate (hydroxyl and thiazolidinone)
Metabolic Stability Likely enhanced (sulfone resistance to oxidation) Reduced (fluorine may accelerate CYP-mediated metabolism) Moderate (thiazolidinone susceptible to ring opening)
Solubility Moderate (balanced by sulfone and carboxamide) Low (lipophilic fluorine and methyl groups) High (hydroxyl group enhances aqueous solubility)

Inferences :

  • The main compound’s sulfone group likely improves oxidative stability compared to D-11’s fluorine and Compound I’s thiazolidinone.
  • Compound I’s hydroxyl group may confer superior solubility but could limit blood-brain barrier penetration relative to the main compound.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step procedures, including:

  • Coupling reactions : Amide bond formation between the dihydropyridine-carboxamide core and the dioxidoisothiazolidin-phenyl moiety using coupling agents like EDCl/HOBt .
  • Functional group protection : Temporary protection of reactive groups (e.g., sulfonamide) to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Spectroscopic analysis :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic protons, carboxamide carbonyls, and isothiazolidin-dioxide sulfur environments .
    • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 402.0921) .
  • X-ray crystallography : For 3D structural elucidation when crystalline forms are obtainable .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition : Screening against kinases (e.g., EGFR, MAPK) using fluorescence-based assays .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that 60°C in DMF with 1.2 eq. EDCl maximizes yield (82%) .
  • Flow chemistry : Continuous-flow reactors reduce side-product formation by controlling residence time and mixing efficiency .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational strategies predict its binding interactions with target proteins?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the carboxamide group and conserved residues (e.g., Lys721 in EGFR) .
  • MD simulations : 100-ns simulations in explicit solvent to evaluate stability of ligand-protein complexes .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications :
    • Replace the 1-methyl group on dihydropyridine with bulkier substituents (e.g., isopropyl) to assess steric effects .
    • Substitute the phenyl ring with electron-withdrawing groups (e.g., -CF3_3) to enhance sulfonamide stability .
  • Bioisosteric replacements : Swap the dioxidoisothiazolidin moiety with tetrahydrothiophene dioxide to compare pharmacokinetic profiles .

Methodological Considerations

Q. How to validate assay reproducibility in enzymatic studies?

  • Internal controls : Include known inhibitors (e.g., gefitinib for EGFR) in each assay plate .
  • Z’-factor analysis : Ensure Z’ > 0.5 to confirm robustness of high-throughput screening (HTS) setups .

Q. What analytical techniques quantify degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the carboxamide bond) under accelerated conditions (40°C, 75% RH) .
  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile sites .

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